molecular formula C21H18ClF3N4 B1406731 (6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine CAS No. 1311283-91-6

(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Cat. No. B1406731
CAS RN: 1311283-91-6
M. Wt: 418.8 g/mol
InChI Key: UZJROELRVBLJQU-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine is a useful research compound. Its molecular formula is C21H18ClF3N4 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry and Catalysis

Organometallic complexes involving pyridine derivatives, such as the one , show promising applications in catalysis and material science. For instance, complexes containing pyridyl and phenyl groups have been synthesized with metals like ruthenium, displaying enhanced cytotoxicity against certain cancer cell lines due to their ability to bind DNA and proteins effectively (Khamrang et al., 2016). These findings suggest potential applications in developing organometallic catalysts and anticancer agents.

Materials Science

Hyperbranched polyimides, incorporating aromatic diamines, exhibit excellent thermal stability, mechanical properties, and low water uptake, making them suitable for gas separation applications (Fang et al., 2000). The chemical structure of interest, with its aromatic and pyridine components, could similarly contribute to the synthesis of novel polyimides with potentially enhanced properties for specific industrial applications.

Fluorescence and Sensing Applications

Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been shown to possess unique metal ion affinities and fluorescence properties, highlighting their utility in sensing applications. Modifications to enhance solubility have enabled detailed studies on binding properties with metal ions such as Zn(2+) and Cu(2+), showcasing significant shifts in fluorescence emission upon metal binding (Liang et al., 2009). This property could be leveraged in the design of fluorescent probes and sensors for detecting metal ions in various environments.

Pharmaceutical Research

Although direct information on the medicinal applications of the specific compound is not available, similar structures have been explored for their biological activities. For example, compounds derived from arylhydrazononitriles have shown promising antimicrobial activities against various bacteria and yeast strains, highlighting the potential of such molecules in the development of new antimicrobial agents (Behbehani et al., 2011).

properties

IUPAC Name

6-[3-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4/c1-29(2)20-12-16(21(23,24)25)11-19(27-20)15-5-3-4-14(10-15)13-26-28-18-8-6-17(22)7-9-18/h3-13,28H,1-2H3/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJROELRVBLJQU-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NNC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
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(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
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(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
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(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
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(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

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